N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is a useful research compound. Its molecular formula is C11H9N7O3 and its molecular weight is 287.239. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activities of azole derivatives, including compounds with structures similar to N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide. These compounds have shown activity against various microorganisms, suggesting their potential as antimicrobial agents. For instance, the design, synthesis, and evaluation of antimicrobial activities of azole derivatives have been explored, highlighting the significance of the azole moiety in contributing to the antimicrobial properties of these compounds (Başoğlu et al., 2013). Additionally, compounds bearing triazole, thiazole, and oxadiazole moieties synthesized from specific precursors have also been tested for their antibacterial activity, demonstrating excellent activity against various pathogens (Balandis et al., 2019).
Energetic Materials Synthesis
Research into the synthesis of insensitive energetic materials incorporating 1,2,4-oxadiazole and triazole rings has shown that these compounds exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional energetic materials like TNT (Yu et al., 2017). This indicates a potential application in the development of safer energetic materials for industrial and military use.
High-Throughput Synthesis
The development of high-throughput methodologies for the synthesis of chemical libraries containing 1,2,4-oxadiazole and 1,2,4-triazole structures has been reported. This approach allows for the rapid generation of small-molecule libraries, facilitating the drug discovery process by decreasing the cycle time for the synthesis and evaluation of potential drug candidates (Bogdan & Wang, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to targetEZH2 , a key component of the Polycomb Repressive Complex 2 (PRC2) . EZH2 plays a crucial role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .
Mode of Action
Based on the action of similar compounds, it may act as an inhibitor of ezh2 . EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27, leading to trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with histone methylation and gene silencing . By inhibiting EZH2, it could disrupt the normal function of the PRC2 complex, leading to changes in gene expression .
Pharmacokinetics
Similar compounds have been found to demonstrate robust antitumor effects in xenograft models when dosed at specific concentrations .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to changes in gene expression due to the inhibition of EZH2 and disruption of the PRC2 complex . This could potentially lead to the suppression of tumor growth in certain malignancies .
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O3/c19-8-3-6(1-2-12-8)10-15-9(21-17-10)5-13-11(20)7-4-14-18-16-7/h1-4H,5H2,(H,12,19)(H,13,20)(H,14,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYUIEFWCIMNIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=NOC(=N2)CNC(=O)C3=NNN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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